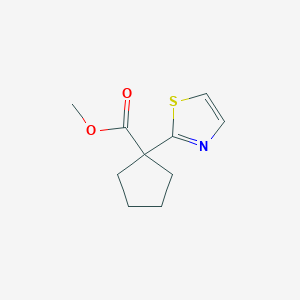

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate

Description

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H13NO2S/c1-13-9(12)10(4-2-3-5-10)8-11-6-7-14-8/h6-7H,2-5H2,1H3 |

InChI Key |

ZCIDMZPNJDUZCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or alcohol derivatives. Reaction conditions significantly influence product formation:

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1M HCl, reflux (2–4 hrs) | 1-(1,3-Thiazol-2-yl)cyclopentanecarboxylic acid | 78–82% | Complete ester cleavage; requires neutralization for isolation |

| 0.5M NaOH, ethanol, 60°C | Sodium 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate | 90% | Faster kinetics in polar aprotic solvents |

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Reduction Reactions

The ester group is reducible to primary alcohols using strong reducing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, anhydrous THF | 0°C to reflux, 3–5 hrs | (1-(1,3-Thiazol-2-yl)cyclopentyl)methanol | 68% |

| NaBH₄/CeCl₃ | Methanol, 25°C, 12 hrs | Partial reduction (<20%) | — |

Lithium aluminum hydride (LiAlH₄) is most effective, while borohydrides show limited activity due to steric hindrance from the cyclopentane-thiazole system .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 and C-5 positions participate in electrophilic substitution. Representative reactions include:

Halogenation

Halogenation enhances bioactivity, with brominated analogs showing improved antimycobacterial properties (MIC: 5.71 μM vs. Mtb H37Rv) .

Cyclopentane Ring Functionalization

The cyclopentane ring undergoes strain-driven reactions:

Ring-Opening Oxidation

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄, H₂SO₄ | Dicarboxylic acid derivative | 70°C, 6 hrs |

| O₃, then Zn/H₂O | Fragmented carbonyl compounds | -78°C, 1 hr |

Oxidative cleavage is utilized to synthesize dicarboxylic acids for polymer chemistry.

Biological Interaction Pathways

The thiazole moiety enables interactions with biological targets:

| Target | Interaction Type | Biological Effect |

|---|---|---|

| Enzyme active sites | Hydrogen bonding/S-π | Inhibition of mycobacterial enzymes |

| DNA gyrase | Intercalation | Anticancer activity (IC₅₀: 1.61 µg/mL) |

Structural analogs with para-halogen substitutions on aromatic rings exhibit enhanced bioactivity due to increased lipophilicity and target binding .

Stability and Degradation

The compound degrades under UV light or strong acids:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| UV light (254 nm) | Cyclopentane-fragmented thiazole | 4.2 hrs |

| Conc. H₂SO₄, 25°C | Sulfur-containing byproducts | <1 hr |

Stability studies recommend storage in amber vials at –20°C to prevent photodegradation.

Scientific Research Applications

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a chemical compound featuring a thiazole ring and a cyclopentane moiety, making it potentially useful in medicinal chemistry and organic synthesis. The thiazole component is known for contributing to the pharmacological properties of compounds.

Scientific Research Applications

This compound has applications in various scientific fields:

- Chemistry It serves as a building block for synthesizing more complex thiazole derivatives.

- Biology It is under investigation for potential antimicrobial and antifungal properties.

- Medicine It is being explored for anticancer and antiviral activities.

- Industry It is utilized in the development of agrochemicals and photographic sensitizers.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction The compound can be reduced to form thiazolidines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.

This compound's mechanism of action involves interaction with various molecular targets and pathways:

- Molecular Targets The compound can bind to enzymes and receptors, altering their activity.

- Pathways Involved It may inhibit the synthesis of nucleic acids and proteins, potentially leading to cell death in microbial and cancer cells.

Anticonvulsant Activity

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Uniqueness

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Biological Activity

Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopentane ring fused with a thiazole moiety. The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antitumor Activity

Research indicates that compounds containing thiazole rings can exhibit significant antitumor effects. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. In one study, compounds with IC50 values lower than standard drugs like doxorubicin were identified, suggesting that structural modifications can lead to potent antitumor agents .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are valuable for treating conditions like gout and hyperuricemia. Similar thiazole derivatives have demonstrated promising xanthine oxidase inhibitory activities with varying IC50 values .

Antimicrobial Activity

The thiazole moiety contributes to the antimicrobial properties of various compounds. Studies have shown that thiazole-containing compounds can interact with bacterial enzymes and receptors, leading to inhibition of bacterial growth. This compound may exhibit similar antimicrobial effects due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence of functional groups and the overall molecular structure. Key findings from SAR studies include:

- Thiazole Ring Positioning : The position and type of substituents on the thiazole ring significantly affect biological activity.

- Cyclopentane Variations : Modifications in the cyclopentane framework can lead to altered pharmacological profiles.

- Electron Donating/Withdrawing Groups : The presence of electron-donating groups (like methyl) at specific positions enhances activity against certain biological targets .

Study 1: Antitumor Efficacy

In a comparative study involving several thiazole derivatives, this compound was synthesized and tested against various cancer cell lines. It exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Molecular docking studies suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

Study 2: Xanthine Oxidase Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. It was found to inhibit xanthine oxidase effectively, with an IC50 value indicating moderate potency compared to other known inhibitors. This suggests potential therapeutic applications in managing gout and related conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(thiazol-4-yl)propanoate | Thiazole ring at position 4 | Different alkyl chain length |

| Ethyl 1-(thiazol-2-yl)cyclobutane-1-carboxylate | Cyclobutane instead of cyclopentane | Variation in ring size |

| Methyl 5-methylthiazole-2-carboxylate | Methyl substitution on thiazole | Different substitution pattern |

This table illustrates the diversity among thiazole-containing compounds and emphasizes how variations in structure can lead to distinct biological activities.

Q & A

Basic: What are the standard synthetic routes and purity assessment methods for Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and condensation. A typical route includes dissolving intermediates in ethyl acetate, followed by borane-mediated reductions under nitrogen. Purification via silica gel chromatography (EtOAc/MeOH gradient) achieves ~90% yield. Analytical confirmation uses LCMS (observed m/z 428 [M+H]⁺) and HPLC (retention time 0.61 min, SQD-FA05 conditions). These methods ensure identity and purity, with NMR (¹H/¹³C) further validating structural integrity .

Advanced: How can reaction conditions be optimized to improve yield in the cyclization step?

Key optimizations include:

- Temperature control : Conducting borane additions at 0°C to minimize side reactions.

- Stoichiometry : Adjusting 5-ethyl-2-methylpyridine borane ratios (e.g., 1.2–1.5 equivalents) for complete conversion.

- Solvent selection : Using 2-butanone or ethyl acetate to enhance solubility and reaction kinetics.

Real-time monitoring via TLC and intermediate characterization by NMR or LCMS identifies bottlenecks. Post-reaction quenching with phosphate buffer (pH adjustment) improves isolation efficiency .

Basic: What analytical techniques are critical for structural confirmation?

- LCMS : Confirms molecular ion ([M+H]⁺ at m/z 428) and detects impurities.

- HPLC : Validates purity (>95% by peak area) under conditions like SQD-FA05 (C18 column, acetonitrile/water gradient).

- NMR : ¹H NMR identifies protons on the cyclopentane and thiazole rings (e.g., δ 3.7 ppm for methoxy groups), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons. IR spectroscopy supplements functional group analysis (e.g., ester C=O at ~1720 cm⁻¹) .

Advanced: How to resolve discrepancies between theoretical and observed LCMS data?

Discrepancies may arise from adducts (e.g., Na⁺/K⁺), isotopic patterns, or degradation. Strategies include:

- High-resolution MS (HRMS) : Resolves exact mass differences (e.g., m/z 428.1234 vs. observed 428.1241).

- Post-reaction stability tests : Assess degradation under varying pH/temperature.

- Byproduct analysis : Use preparative HPLC to isolate impurities for structural elucidation. Cross-referencing synthetic steps (e.g., incomplete deprotection) with LCMS fragmentation patterns aids troubleshooting .

Basic: What purification strategies are effective for this compound?

- Chromatography : Silica gel with EtOAc/MeOH (95:5) removes polar byproducts.

- Liquid-liquid extraction : Phosphate buffer (pH 6–7) separates organic layers from aqueous salts.

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ prevents residual moisture.

Post-purification, rotary evaporation under reduced pressure (<40°C) preserves compound stability .

Advanced: How to minimize byproducts in derivatives like 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide?

- Protecting groups : Use Boc or Fmoc to shield reactive amines during synthesis.

- Inert atmosphere : Strict N₂ flow prevents oxidation of sensitive intermediates.

- Kinetic control : Lower temperatures (−20°C) favor desired pathways over thermodynamic byproducts.

Advanced monitoring via inline FTIR or LCMS tracks reaction progress, enabling rapid adjustments .

Basic: How is stereochemistry determined for this compound?

- X-ray crystallography : Definitive for absolute configuration. SHELXL refines crystal structures using high-resolution data.

- NOESY NMR : Correlates spatial proximity of protons (e.g., cyclopentane methylene groups).

- Chiral HPLC : Resolves enantiomers using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases .

Advanced: Which computational tools aid crystallographic refinement of this compound?

- SHELX suite : SHELXL refines atomic coordinates and thermal parameters via least-squares minimization.

- OLEX2 GUI : Integrates SHELX functions for electron density map visualization (e.g., OMIT maps to exclude disordered regions).

- Platon/CHECKCIF : Validates structural geometry against IUCr standards. High-resolution data (d-spacing < 0.8 Å) ensures precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.